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Compound of Interest

Compound Name: Isopropyl cinnamate

Cat. No.: B1632692 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and experimental protocols for the

characterization of isopropyl cinnamate using Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy. Isopropyl cinnamate is an organic compound used in the flavor,

fragrance, and cosmetic industries, and its proper identification and characterization are crucial

for quality control and regulatory purposes.

Spectroscopic Data
The following tables summarize the key spectroscopic data for isopropyl cinnamate.

¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.67 d 16.0 1H H-7 (Vinyl)

7.55–7.49 m - 2H
H-2, H-6

(Aromatic)

7.42–7.33 m - 3H
H-3, H-4, H-5

(Aromatic)

6.42 d 16.0 1H H-8 (Vinyl)

5.14 hep 6.3 1H
H-10 (Isopropyl

CH)

1.32 d 6.3 6H
H-11 (Isopropyl

CH₃)

d: doublet, m: multiplet, hep: heptet

¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 101 MHz
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Chemical Shift (δ) ppm Carbon Assignment

166.7 C-9 (C=O)

144.4 C-7

134.7 C-1

130.3 C-4

129.0 C-3, C-5

128.1 C-2, C-6

119.0 C-8

67.9 C-10

22.1 C-11

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~3030 Medium Vinylic C-H Stretch

~2980 Medium
Aliphatic C-H Stretch

(Isopropyl)

~1715 Strong
C=O Stretch (α,β-unsaturated

ester)

~1635 Strong C=C Stretch (Vinyl)

~1578, ~1495, ~1450 Medium C=C Stretch (Aromatic Ring)

~1170 Strong C-O Stretch (Ester)

~980 Strong =C-H Bend (trans-alkene)

~765, ~685 Strong
C-H Bend (Monosubstituted

Aromatic)
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Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of isopropyl cinnamate.

Materials:

Isopropyl cinnamate sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03-

0.05% v/v)

NMR tubes (5 mm)

Pipettes and vials

Instrumentation:

400 MHz (or higher) NMR spectrometer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the isopropyl cinnamate sample into a

clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Tune and shim the spectrometer to ensure a homogeneous magnetic field.
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Acquire a ¹H NMR spectrum using standard acquisition parameters. A spectral width of

approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(e.g., 8-16) to achieve a good signal-to-noise ratio are recommended.

Reference the spectrum to the TMS signal at 0.00 ppm.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width

of approximately 220-240 ppm and a larger number of scans will be necessary to obtain a

good spectrum.

Reference the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of isopropyl cinnamate to identify its functional

groups.

Materials:

Isopropyl cinnamate sample (neat liquid)

ATR-FTIR spectrometer

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Instrumentation:
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Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Procedure:

Background Spectrum Acquisition:

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in

isopropanol or acetone and allow it to dry completely.

Acquire a background spectrum. This will account for the absorbance of the crystal and

the surrounding atmosphere.

Sample Analysis:

Place a small drop of the neat isopropyl cinnamate liquid onto the center of the ATR

crystal.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Compare the observed wavenumbers with known correlation tables to assign the peaks to

specific functional groups and vibrational modes present in isopropyl cinnamate.

Cleaning:

After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an

appropriate solvent.

Visualizations
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Structure of Isopropyl Cinnamate with Numbering
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Caption: Chemical structure of isopropyl cinnamate.
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NMR Spectroscopy IR Spectroscopy

Sample Preparation
(10-20 mg in CDCl3)
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(¹H and ¹³C Spectra)

Data Processing
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Caption: Experimental workflow for spectroscopic analysis.
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Key ¹H NMR Correlations

Aromatic Protons

H-2, H-6 H-3, H-4, H-5

7.55-7.33 ppm

Vinylic Protons

H-7 H-8

7.67 ppm 6.42 ppm

Adjacent to

Isopropyl Protons

H-10 (CH) H-11 (CH₃)

5.14 ppm 1.32 ppm

Ester Linkage

Click to download full resolution via product page

To cite this document: BenchChem. [Characterization of Isopropyl Cinnamate: An Application
Note on NMR and IR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632692#characterization-of-isopropyl-cinnamate-
using-nmr-and-ir-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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